molecular formula C10H8N2O3 B8226781 Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate

Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate

Cat. No.: B8226781
M. Wt: 204.18 g/mol
InChI Key: GUJFYPJBBNDTKI-UHFFFAOYSA-N
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Description

Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate is a heterocyclic compound with the molecular formula C10H8N2O3 and a molecular weight of 204.18 g/mol . This compound is known for its unique structure, which includes a pyrido[1,2-a]pyrimidine core with a carboxylate ester and a keto group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate typically involves the condensation of appropriate pyridine and pyrimidine derivatives. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate under acidic conditions, followed by cyclization and esterification to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted pyrido[1,2-a]pyrimidines .

Scientific Research Applications

Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets. For instance, in antiviral research, the compound has been shown to inhibit viral enzymes by binding to their active sites. The keto group at position 4 and the nitrogen atoms in the pyrido[1,2-a]pyrimidine ring play crucial roles in chelating metal ions, which are essential for the enzymatic activity of viral integrases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to act as a metal chelator and its structural compatibility with various biological targets make it a valuable compound in scientific research .

Properties

IUPAC Name

methyl 4-oxopyrido[1,2-a]pyrimidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-15-10(14)7-6-9(13)12-5-3-2-4-8(12)11-7/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUJFYPJBBNDTKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)N2C=CC=CC2=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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